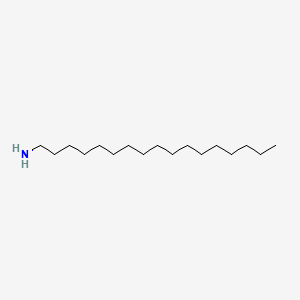

1-Aminoheptadecane

Description

The exact mass of the compound Heptadecylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91524. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

heptadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJZYANLDWUIES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063350 | |

| Record name | Heptadecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [TCI America MSDS] | |

| Record name | Heptadecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20988 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4200-95-7 | |

| Record name | Heptadecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4200-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptadecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004200957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminoheptadecane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Heptadecanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptadecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTADECYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YG9UE6EH0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Aminoheptadecane

Hydrogenation of Nitrile Precursors (e.g., Heptadecanenitrile)

The catalytic hydrogenation of heptadecanenitrile (B7822307) to 1-aminoheptadecane is a direct and widely studied route. This reaction typically involves the use of hydrogen gas in the presence of a metal catalyst. The general transformation is as follows:

CH₃(CH₂)₁₅CN + 2H₂ → CH₃(CH₂)₁₆NH₂

Various catalytic systems have been developed to facilitate this conversion, often employing transition metals. For instance, nickel-based catalysts, such as nickel carbide nanoparticles (nano-Ni3C) supported on aluminum oxide, have demonstrated high activity for the selective hydrogenation of nitriles to primary amines under mild conditions, including atmospheric hydrogen pressure. osaka-u.ac.jp Similarly, unsupported nanoporous palladium (PdNPore) has been shown to be an efficient and highly selective heterogeneous catalyst for nitrile hydrogenation, operating smoothly without additives under low hydrogen pressure and temperature to yield primary amines in satisfactory to excellent yields. nih.gov

The choice of catalyst and reaction conditions is crucial to prevent the formation of secondary and tertiary amines, which are common byproducts in nitrile reduction. researchgate.net

Hydrogenation of Nitrile Precursors (e.g., Heptadecanenitrile)

Investigations into Catalyst Selectivity and Efficiency for Primary Amine Formation

A significant challenge in the catalytic hydrogenation of nitriles is controlling the selectivity towards the desired primary amine. The reaction can proceed through an imine intermediate, which can react with the newly formed primary amine to generate secondary and tertiary amines. researchgate.net

To address this, various strategies have been explored. The use of specific catalysts is a key factor. For example, nanocrystalline nickel carbide (nano-Ni3C) has been reported as a highly active and selective catalyst for the hydrogenation of both aromatic and aliphatic nitriles to their corresponding primary amines. osaka-u.ac.jp This catalyst's effectiveness is attributed to the formation of polar hydrogen species on its surface. osaka-u.ac.jp

Another approach involves the use of additives or specific solvent systems. For instance, conducting the reaction in the presence of ammonia (B1221849) can help suppress the formation of secondary amines. osaka-u.ac.jp Research has also demonstrated that polysilane/SiO2-supported palladium catalysts under continuous-flow conditions can convert various nitriles into primary amine salts in almost quantitative yields with high selectivity. researchgate.net The porous structure and Lewis acidity of catalysts like PdNPore have been identified as essential for their high activity and selectivity. nih.gov

Below is a table summarizing the performance of different catalytic systems for nitrile hydrogenation:

| Catalyst System | Substrate Example | Conditions | Conversion | Selectivity to Primary Amine | Reference |

| nano-Ni3C/Al₂O₃ | Various nitriles | 1 bar H₂, 2-propanol, 25% NH₃ aq. | High | High | osaka-u.ac.jp |

| PdNPore | Various nitriles | Low H₂ pressure, low temperature | Satisfactory to Excellent | Excellent | nih.gov |

| Polysilane/SiO₂-supported Pd | Various nitriles | Continuous-flow, mild conditions | Almost quantitative | High | researchgate.net |

| Carbon-coated Ni/NiO@C | Aromatic nitriles | 120 °C, 10 bar H₂ | >99% | up to 98.25% | chemrxiv.org |

Chemical Reactivity and Functionalization of the Amino Group in 1 Aminoheptadecane

Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine group in 1-aminoheptadecane is characterized by a lone pair of electrons on the nitrogen atom, which makes it a potent nucleophile. chemistrysteps.com Primary aliphatic amines are generally considered stronger bases than ammonia (B1221849) because the attached alkyl groups, in this case, the heptadecyl chain, are electron-releasing. chemrevise.org This "push" of electron density towards the nitrogen atom enhances the availability of the lone pair, making it more reactive towards electrophiles and more readily able to accept a proton. chemrevise.org Consequently, this compound readily engages in typical amine reactions such as nucleophilic substitution and acylation. vulcanchem.com Its amine group provides a site for hydrogen bonding and reactivity with acids and other electrophilic species. cymitquimica.com

Formation of Schiff Bases (Imines) through Condensation with Carbonyl Compounds

This reaction is typically catalyzed by mild acid (pH 4-5). chemistrysteps.com The acid serves to activate the carbonyl group by protonating its oxygen atom, thereby increasing the electrophilicity of the carbonyl carbon. chemistrysteps.com However, highly acidic conditions are counterproductive as they would protonate the amine itself, converting it into a non-nucleophilic ammonium (B1175870) ion and halting the reaction. chemistrysteps.com

The formation of an imine from a primary amine like this compound and a carbonyl compound proceeds through a well-established, multi-step mechanism:

Nucleophilic Attack : The reaction initiates with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon. chemistrysteps.com

Carbinolamine Formation : This attack is followed by proton transfer steps, leading to the formation of a neutral, but unstable, tetrahedral intermediate known as a carbinolamine. chemistrysteps.com

Protonation and Dehydration : Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (H₂O). chemistrysteps.com The nitrogen's lone pair then assists in expelling the water molecule. chemistrysteps.com

Iminium Ion Formation : The loss of water results in the formation of a resonance-stabilized cation called an iminium ion.

Deprotonation : Finally, a base (such as a water molecule or another amine molecule) removes a proton from the nitrogen atom to yield the final, neutral imine product. chemistrysteps.com

Oxidation Reactions Leading to Amides or Nitriles

The primary amine group of long-chain alkylamines can be oxidized to other nitrogen-containing functional groups, such as amides or nitriles. While specific studies on this compound are not extensively detailed, the reactivity is analogous to similar primary amines like 1-aminononadecane, which can be oxidized using agents like potassium permanganate. The specific product often depends on the choice of the oxidizing agent and the reaction conditions.

Reduction Reactions for the Generation of Secondary or Tertiary Amines

Primary amines such as this compound serve as starting materials for the synthesis of secondary and tertiary amines. This transformation is typically achieved not by direct reduction of the amine, but through alkylation processes.

Nucleophilic Substitution : this compound can act as a nucleophile and react with halogenoalkanes to form secondary amines. savemyexams.com This reaction, however, can continue, with the resulting secondary amine reacting further with the halogenoalkane to produce a tertiary amine and ultimately a quaternary ammonium salt. Controlling the stoichiometry and reaction conditions is crucial to favor the desired product. vulcanchem.com

Reductive Amination : A more controlled method for producing secondary or tertiary amines is reductive amination. This involves reacting this compound with an aldehyde or ketone to form an imine in situ, which is then immediately reduced by a reducing agent present in the reaction mixture, such as sodium cyanoborohydride. vulcanchem.com

Substitution Reactions with Electrophilic Species

As a strong nucleophile, this compound readily undergoes substitution reactions with a variety of electrophilic compounds. A prominent example is acylation, where the amine reacts with acyl chlorides or acid anhydrides to form stable N-substituted amides. vulcanchem.com This reaction is fundamental in the synthesis of various specialty chemicals and surfactants. vulcanchem.com For instance, reacting this compound with stearic acid at elevated temperatures (160-180°C) produces N-heptadecyl-stearamide in high yield. vulcanchem.com

| Reaction Type | Reactant | Product Type |

| Imine Formation | Aldehyde or Ketone | Schiff Base (Imine) |

| Alkylation | Halogenoalkane | Secondary/Tertiary Amine |

| Acylation | Acyl Chloride/Anhydride (B1165640) | N-substituted Amide |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine |

Synthesis of Complex Organic Derivatives Utilizing this compound as a Precursor

The reactivity of this compound makes it a valuable building block for more complex molecules and materials. nih.gov Its ability to form amides and other derivatives is exploited in the synthesis of specialty chemicals, including surfactants, emulsifiers, and corrosion inhibitors. cymitquimica.comvulcanchem.com

In materials science, this compound has been used as a key reagent in the synthesis of bimetallic nanocrystals. rsc.org For example, in the co-reduction synthesis of Rh₂Ni nanocrystals, it functions as a capping agent that stabilizes specific crystal facets and tunes the growth and final shape (e.g., cubes or octahedra) of the nanoparticles. rsc.orgrsc.org Furthermore, enzymatic cascades have been developed where oleic acid is converted into 9-aminoheptadecane, demonstrating a biotechnological route to producing long-chain amines for further functionalization. nih.gov A novel synthesis has also been reported for D-ribo-[2S,3S,4R]-2-N-palmitoyl-2-aminoheptadecane-1,3,4-triol, showcasing its use as a scaffold for creating complex, polyfunctional molecules. niscpr.res.in

Advanced Analytical Characterization of 1 Aminoheptadecane and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for separating components of a mixture, making it indispensable for assessing the purity of 1-aminoheptadecane. libretexts.org Both gas and liquid chromatography offer robust methods for this purpose.

Gas Chromatography (GC) Coupled with Flame-Ionization Detection (FID)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of primary amines like this compound by GC can be challenging due to their basicity and polarity, which can lead to poor peak shape and column adsorption. h-brs.de To overcome these issues, derivatization is often employed. A common approach is the conversion of the amine to a less polar and more volatile derivative, such as a trifluoroacetyl (TFA) derivative, by reaction with trifluoroacetic anhydride (B1165640) (TFAA). h-brs.deresearchgate.net

GC-FID is a widely used method for the quantitative analysis of organic compounds. measurlabs.com The flame ionization detector is sensitive to compounds that produce ions when burned in a hydrogen-air flame, making it well-suited for the detection of hydrocarbon-rich molecules like derivatized this compound. The separation is typically performed on a capillary column with a stationary phase of intermediate polarity. h-brs.de

Below is a table summarizing typical GC-FID parameters for the analysis of long-chain primary amine derivatives.

Table 1: Illustrative GC-FID Operating Conditions for Derivatized this compound Analysis

| Parameter | Value |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., DB-17ms), 60 m x 0.25 mm i.d., 0.25 µm film thickness h-brs.de |

| Oven Temperature Program | Initial 150°C (hold 1 min), ramp at 3°C/min to 280°C (hold 50 min) h-brs.de |

| Injector Temperature | 290°C h-brs.de |

| Detector (FID) Temperature | 320°C h-brs.de |

| Carrier Gas | Helium h-brs.de |

| Flow Rate | Constant pressure at 120 kPa h-brs.de |

| Split Ratio | 20:1 |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) h-brs.de |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative for the analysis of this compound, particularly for non-volatile derivatives or when analyzing complex mixtures. torontech.com Reversed-phase HPLC is a common mode used for the separation of long-chain alkylamines. chromatographyonline.com Due to the lack of a strong chromophore in this compound, direct UV detection is not feasible. Therefore, pre-column derivatization with a UV-active or fluorescent labeling agent is necessary. researchgate.netthermofisher.com

Ion-pair chromatography is another HPLC technique that can be used for the analysis of amines. shodex.com This method involves adding an ion-pairing reagent to the mobile phase to enhance the retention and separation of ionic or ionizable compounds on a reversed-phase column. chromatographyonline.com

The following table outlines representative HPLC conditions for the analysis of derivatized this compound.

Table 2: Representative HPLC Parameters for Derivatized this compound

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase column (e.g., 4.6 mm x 100 mm, 2 µm particle size) jst.go.jp |

| Mobile Phase | A gradient of acetonitrile (B52724) and water/buffer solution shodex.comjst.go.jp |

| Detector | Fluorescence or UV-Vis detector researchgate.net |

| Flow Rate | ~1.0 mL/min for a 4.6 mm i.d. column hplc.eu |

| Derivatizing Agent | 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or similar labeling agent researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

Mass Spectrometry (MS) for Structural Elucidation and Molecular Information

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of a compound. etamu.edu When coupled with a chromatographic separation technique, it becomes a powerful tool for the definitive identification of compounds like this compound and their impurities. libretexts.orgamericanpharmaceuticalreview.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular and Fragmentation Analysis

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wikipedia.org It is a cornerstone technique for the identification of volatile and semi-volatile compounds. vulcanchem.com For long-chain primary amines like this compound, GC-MS analysis often follows derivatization to improve chromatographic performance. h-brs.de

The mass spectrum of a compound provides a unique fragmentation pattern, which acts as a "fingerprint" for identification. etamu.edu In primary amines with a straight alkyl chain, a characteristic fragmentation is the alpha-cleavage (β-bond cleavage), which for this compound would result in a prominent peak at m/z 30, corresponding to the [CH₂NH₂]⁺ ion. whitman.edulibretexts.org However, for long-chain amines, the molecular ion peak may be weak or absent in the electron ionization (EI) mass spectrum. whitman.eduwhitman.edu

The table below shows expected mass fragments for the TFA derivative of this compound.

Table 3: Characteristic GC-MS Fragments for N-(1-heptadecyl)-trifluoroacetamide

| m/z Value | Interpretation |

|---|---|

| 351 | [M]⁺ (Molecular Ion) |

| 336 | [M-CH₃]⁺ |

| 282 | [M-C₅H₁₁]⁺ |

| 268 | [M-C₆H₁₃]⁺ |

| 254 | [M-C₇H₁₅]⁺ |

| 126 | [CH₂(CH₂)₃NHCOCF₃]⁺ |

| 114 | [CH₂NHCOCF₃]⁺ |

Data derived from fragmentation patterns of similar long-chain N-alkyl-trifluoroacetamides. researchgate.net

Tandem Mass Spectrometry (MS-MS) for Impurity Structure Elucidation

Tandem mass spectrometry (MS-MS) is a powerful technique for the structural elucidation of unknown compounds, including impurities in a sample. synthinkchemicals.com It involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. nih.gov This provides detailed structural information that can be used to identify impurities, even at trace levels. synthinkchemicals.comuantwerpen.be

LC-MS/MS is particularly useful for impurity profiling in pharmaceutical development and other applications where the identification of minor components is crucial. synthinkchemicals.comuantwerpen.be The fragmentation patterns of impurities can be compared to that of the main compound to deduce their structures. High-resolution mass spectrometry (HRMS) combined with MS/MS allows for the determination of the elemental composition of both precursor and product ions, further aiding in structure elucidation. americanpharmaceuticalreview.comsterlingpharmasolutions.com

The following table provides a hypothetical example of how MS-MS could be used to identify an impurity in a this compound sample.

Table 4: Hypothetical MS-MS Fragmentation for a Dimer Impurity of this compound

| Precursor Ion (m/z) | Proposed Structure | Product Ions (m/z) | Interpretation |

|---|

Electron Impact Ionization (EI) and Positive Chemical Ionization (PCI) Mass Spectral Analysis

Electron Impact (EI) and Positive Chemical Ionization (PCI) are two common ionization techniques used in GC-MS. They provide complementary information for structural analysis. nih.gov

Electron Impact Ionization (EI) is a "hard" ionization technique that uses high-energy electrons to ionize molecules, leading to extensive fragmentation. wikipedia.org This creates a detailed fragmentation pattern that is useful for structural elucidation and library matching. nih.gov However, the molecular ion may be weak or absent for some compounds, including long-chain amines. whitman.eduwhitman.edu

Positive Chemical Ionization (PCI) is a "soft" ionization technique that uses a reagent gas (e.g., methane (B114726) or isobutane) to ionize the analyte molecules through chemical reactions. nih.gov This results in less fragmentation and typically produces an abundant quasimolecular ion, [M+H]⁺. researchgate.netnih.gov This is particularly useful for confirming the molecular weight of a compound when the molecular ion is not observed in the EI spectrum. whitman.eduwhitman.edu

The combination of EI and PCI data provides a more complete picture of the analyte's structure. nih.gov

Table 5: Comparison of EI and PCI Mass Spectral Data for this compound (as TFA derivative)

| Ionization Mode | Key Ions Observed | Information Provided |

|---|---|---|

| Electron Impact (EI) | [M]⁺ (if present), extensive fragment ions (e.g., m/z 282, 268, 114) researchgate.net | Detailed structural "fingerprint" for identification and library searching. nih.gov |

| Positive Chemical Ionization (PCI) | [M+H]⁺ (abundant), some fragment ions researchgate.netnih.gov | Clear determination of molecular weight. whitman.eduwhitman.edu |

Spectroscopic Methods for Molecular Structure Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. By probing the interaction of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the atomic arrangement and functional groups within this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: In proton NMR (¹H NMR), the chemical environment of each hydrogen atom is recorded. For this compound, the long alkyl chain results in a large, complex signal in the upfield region (approximately 0.8-1.6 ppm) from the many overlapping methylene (B1212753) (-CH₂-) protons. The terminal methyl (-CH₃) group typically appears as a triplet around 0.88 ppm. The protons on the carbon adjacent to the amino group (-CH₂-NH₂) are deshielded by the electronegative nitrogen atom and appear further downfield, typically in the 2.5-3.0 ppm range. The amine (NH₂) protons themselves can appear over a wide chemical shift range and often present as a broad signal, which can be confirmed by its disappearance upon D₂O exchange.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information on each unique carbon atom in the molecule. libretexts.orglibretexts.org Unlike ¹H NMR, peak integration in ¹³C NMR is not typically used for quantitative analysis unless specific experimental conditions are met. libretexts.orgyoutube.com The spectrum for this compound would show distinct signals for the carbon atoms. The carbon bonded directly to the nitrogen (C1) is significantly deshielded and appears downfield. The long chain of methylene carbons results in a cluster of signals in the aliphatic region of the spectrum. The terminal methyl carbon is the most shielded and appears at the highest field (lowest ppm value).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data are typical values for long-chain primary amines and may vary based on solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH₃ (C17) | ~0.88 (triplet) | ~14 |

| -(CH₂)₁₄- | ~1.25 (multiplet) | ~22-32 |

| -CH₂-CH₂-NH₂ (C2) | ~1.4-1.6 (multiplet) | ~33-34 |

| -CH₂-NH₂ (C1) | ~2.6-2.8 (triplet) | ~42 |

| -NH₂ | Variable (broad singlet) | N/A |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. surfacesciencewestern.comuobasrah.edu.iq For this compound, a primary aliphatic amine, the FTIR spectrum displays several characteristic absorption bands. rockymountainlabs.comorgchemboulder.com

The most distinguishable features for a primary amine are found in the N-H stretching region. libretexts.orgwikieducator.org Primary amines (R-NH₂) exhibit a pair of medium-intensity bands between 3300 and 3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.org Other key absorptions include the N-H bending (scissoring) vibration, which appears in the 1580-1650 cm⁻¹ region, and the C-N stretching vibration for aliphatic amines, found between 1020-1250 cm⁻¹. orgchemboulder.comwikieducator.org A broad absorption due to N-H wagging may also be observed between 665-910 cm⁻¹. orgchemboulder.com The long hydrocarbon chain produces strong C-H stretching bands just below 3000 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| N-H Bend (scissoring) | 1580 - 1650 | Medium to Strong |

| C-N Stretch (aliphatic amine) | 1020 - 1250 | Weak to Medium |

| N-H Wag | 665 - 910 | Broad, Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)

Derivatization Strategies for Enhanced Analytical Detection (e.g., Trifluoroacetylation)

The direct analysis of long-chain amines by techniques like gas chromatography (GC) can be challenging due to their high polarity and basicity, which often leads to poor peak shapes (tailing) and low sensitivity. d-nb.info Derivatization is a chemical modification process that converts the analyte into a product with more suitable properties for analysis. research-solution.com

For primary amines like this compound, acylation with trifluoroacetic anhydride (TFAA) is a widely used and effective derivatization strategy. d-nb.infoh-brs.de This reaction converts the polar amine group (-NH₂) into a less polar, more volatile N-trifluoroacetyl amide derivative. h-brs.deresearchgate.net This transformation improves chromatographic performance, resulting in sharper, more symmetrical peaks and enhanced detection, particularly in GC-Mass Spectrometry (GC-MS). d-nb.infonih.gov The resulting trifluoroacetylated derivative of this compound is also more stable, facilitating reliable quantification.

The reaction proceeds as follows: R-NH₂ + (CF₃CO)₂O → R-NH-C(O)CF₃ + CF₃COOH (this compound + Trifluoroacetic Anhydride → N-(Heptadecyl)-trifluoroacetamide + Trifluoroacetic Acid)

This strategy has been successfully applied to the identification and quantification of long-chain primary alkyl amines in various industrial and environmental samples. h-brs.denih.gov

Sample Preparation Techniques for Complex Matrices (e.g., Solid Phase Extraction)

Analyzing trace levels of this compound in complex matrices such as environmental water, biological fluids, or industrial formulations requires an effective sample preparation step. frontiersin.org This step is crucial to isolate the analyte from interfering substances, concentrate it to detectable levels, and transfer it into a solvent compatible with the analytical instrument. sigmaaldrich.com

Solid Phase Extraction (SPE) is a powerful and widely used technique for the cleanup and concentration of analytes from liquid samples. sigmaaldrich.comresearchgate.net It operates by partitioning components between a liquid phase (the sample) and a solid stationary phase (the sorbent). sigmaaldrich.com For the extraction of a relatively non-polar long-chain amine like this compound from aqueous samples, a reversed-phase SPE sorbent is typically employed. researchgate.net

Octadecyl (C18) bonded silica is a common choice, where the long C18 hydrocarbon chains on the silica surface interact with the heptadecyl chain of the analyte via hydrophobic interactions, retaining it on the sorbent. nih.govresearchgate.net Polar impurities and salts in the sample matrix are not retained and are washed away. The retained this compound can then be eluted from the SPE cartridge using a small volume of an appropriate organic solvent. This process not only purifies the sample but also allows for significant pre-concentration of the analyte, thereby improving detection limits. The use of SPE with C18 sorbents has been documented for the successful extraction of long-chain amines from boiler water and steam condensate in power plants prior to GC analysis. nih.gov

Computational and Theoretical Investigations of 1 Aminoheptadecane

Molecular Structure and Conformation Analysis through Computational Modeling

Computational modeling is essential for understanding the three-dimensional structure and conformational landscape of flexible molecules like 1-aminoheptadecane. The molecule consists of a seventeen-carbon aliphatic chain and a primary amine group. This long, non-polar tail and polar headgroup dictate its structural properties and behavior in different environments.

Molecular mechanics (MM) and quantum mechanics (QM) are the primary methods used to model molecular structures. nsf.gov For a molecule of this size, MM force fields like OPLS-AA (Optimized Potentials for Liquid Simulations) are often employed to explore the vast conformational space efficiently. researchgate.netulisboa.pt These models treat atoms as classical particles and use a set of parameters to describe the energy of the molecule as a function of its geometry, including bond stretching, angle bending, and torsional rotations.

The long heptadecyl chain is highly flexible due to the rotation around its carbon-carbon single bonds. In the lowest energy state, such as in a crystalline or well-ordered self-assembled structure, the alkyl chain typically adopts an all-trans (anti-periplanar) or trans-zigzag conformation to minimize steric hindrance. peerj.com However, at finite temperatures in the liquid or gas phase, it can adopt numerous gauche conformations, leading to a more compact, folded structure. Molecular dynamics (MD) simulations, which solve Newton's equations of motion for the atoms over time, are particularly useful for sampling these different conformations and understanding the dynamic behavior of the molecule. nih.govnih.gov

Quantum chemical methods, such as Density Functional Theory (DFT), can provide more accurate geometric parameters, although at a higher computational cost. researchgate.net These calculations can be used to optimize the geometry of smaller fragments or representative conformers to obtain precise data on bond lengths and angles.

Below is a table of typical bond lengths and angles relevant to the structure of this compound, derived from computational studies of similar molecules.

| Parameter | Atoms Involved | Typical Value |

| Bond Length | C-C (sp³) | ~1.54 Å |

| Bond Length | C-N (sp³) | ~1.47 Å |

| Bond Length | C-H (sp³) | ~1.09 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Angle | C-C-C | ~109.5° |

| Bond Angle | H-C-H | ~109.5° |

| Bond Angle | C-C-N | ~109.5° |

| Bond Angle | C-N-H | ~109.5° |

| Dihedral Angle | C-C-C-C (trans) | 180° |

| Dihedral Angle | C-C-C-C (gauche) | ±60° |

This table presents generalized data from computational chemistry models for aliphatic hydrocarbons and amines.

Density Functional Theory (DFT) Studies of Reactivity and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure and reactivity of molecules. nih.gov By approximating the many-electron wavefunction with the electron density, DFT calculations can determine various molecular properties and reactivity descriptors. For this compound, DFT can elucidate how the electron density is distributed across the molecule and predict its chemical behavior.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. nih.govresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. biointerfaceresearch.com

In this compound, the HOMO is typically localized on the nitrogen atom of the amine group due to its lone pair of electrons, making this site nucleophilic. The LUMO is generally distributed over the alkyl chain and has an anti-bonding character. jmaterenvironsci.com

Another useful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would show a region of negative potential around the nitrogen atom and positive potential around the amine hydrogens.

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

The table below presents representative DFT-calculated electronic properties for a long-chain primary amine, which serves as a model for this compound.

| Property | Description | Representative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -8.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0.5 to 2.0 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 7.0 to 10.0 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.0 to 3.5 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 3.5 to 5.0 |

Note: These values are illustrative and based on DFT calculations for long-chain alkylamines found in the literature. jmaterenvironsci.comresearchgate.net The exact values depend on the specific functional and basis set used in the calculation.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Reaction Mechanism Elucidation

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful methodology for studying chemical reactions in large, complex systems like solutions or enzymes. nih.govacs.org This approach partitions the system into two regions: a small, chemically active part (the QM region) where bond breaking and formation occur, and the surrounding environment (the MM region). mdpi.com The QM region is treated with a high-accuracy quantum mechanical method (like DFT), while the much larger MM region is described by a classical molecular mechanics force field. mdpi.com

For a reaction involving this compound, the QM/MM approach is ideal. For example, in an enzyme-catalyzed reaction, the amine group of this compound and the interacting residues of the enzyme's active site would constitute the QM region. nih.gov The long alkyl chain, the rest of the protein, and the surrounding solvent molecules would be treated as the MM region. This allows for the accurate modeling of electronic rearrangements during the reaction while still accounting for the steric and electrostatic influence of the environment. nih.govresearchgate.net

QM/MM simulations can be used to elucidate reaction mechanisms by:

Locating Transition States (TS): Identifying the highest energy structure along the reaction pathway, which determines the reaction's activation energy. nih.gov

Calculating Reaction Energy Profiles: Mapping the free energy changes as the reaction progresses from reactants to products, revealing intermediates and energy barriers. nih.gov

Simulating Reaction Dynamics: Observing the atomic motions during the chemical transformation.

A hypothetical QM/MM study of the N-acylation of this compound could define the QM region as the amine group, the incoming acyl group, and any catalytic species. The heptadecyl chain and solvent would be the MM region. The simulation could then map the energy profile for the nucleophilic attack of the amine on the acyl carbonyl, the formation of a tetrahedral intermediate, and the subsequent proton transfer steps, clarifying the mechanism and the rate-limiting step of the reaction. nih.gov

| System Component | Typical QM/MM Treatment | Rationale |

| Amine Headgroup (-NH₂) | Quantum Mechanics (QM) | Site of bond formation/breaking and electronic changes. |

| Reactant/Catalyst | Quantum Mechanics (QM) | Directly involved in the chemical transformation. |

| Heptadecyl Chain (-C₁₇H₃₅) | Molecular Mechanics (MM) | Its influence is mainly steric and through weak van der Waals interactions. |

| Solvent/Enzyme Environment | Molecular Mechanics (MM) | Provides the electrostatic and steric environment for the reaction. |

This table illustrates a typical partitioning scheme for a QM/MM simulation of a reaction involving this compound.

Predictive Modeling of Molecular Interactions and Energetics

Predictive modeling uses computational simulations to forecast the behavior and properties of molecular systems, such as how molecules interact and the energetics of these interactions. qlik.com For this compound, this is particularly relevant for understanding its self-assembly, its binding to surfaces, and its interactions with biological structures like cell membranes.

Molecular Dynamics (MD) simulations are a primary tool for this purpose. By simulating the movement of many molecules over time, MD can predict how this compound molecules organize themselves in solution or on a substrate. Studies on similar long-chain alkylamines have shown that they can form self-assembled monolayers (SAMs) on surfaces like gold or graphene. nih.govuba.aracs.org In these SAMs, the amine headgroups bind to the surface, and the alkyl chains pack together, often in an ordered, tilted arrangement. nih.govucc.ie MD simulations can predict the stability, ordering, and dynamics of these layers.

These models can also quantify the energetics of molecular interactions. The binding energy of this compound to a surface or a receptor can be calculated, providing a measure of the interaction strength. For instance, computational studies have quantified the binding energy of amines to gold surfaces, finding that it is significant, though lower than that of thiols. acs.orgmit.edu MD simulations of alkylamines on copper nanocrystals have shown that the energy required to remove a molecule from a self-assembled layer is substantial, indicating strong collective interactions. researchgate.net

Predictive models can also be used in a quantitative structure-property relationship (QSPR) context to correlate molecular features with physical properties. nih.gov For example, models can predict how changes in the alkyl chain length of an amine affect its binding affinity or the stability of the monolayer it forms. researchgate.netnih.gov

The table below summarizes interaction energies for long-chain amines with different substrates, as determined by computational modeling.

| Interacting System | Computational Method | Calculated Interaction/Binding Energy | Key Finding |

| Methylamine on Gold (111) Surface | DFT | ~10.8 kcal/mol (in gas phase) | Demonstrates strong binding of the amine group to gold. mit.edu |

| Tetradecylamine on Copper Nanocrystal | Molecular Dynamics | 2.06 eV (~47.5 kcal/mol) for removal from monolayer | Indicates strong intermolecular forces within the assembled layer. researchgate.net |

| Octadecylamine on Copper Nanocrystal | Molecular Dynamics | 3.59 eV (~82.8 kcal/mol) for removal from monolayer | Shows that longer chains lead to more stable self-assembled monolayers. researchgate.net |

| Amine-Water Hydrogen Bond | DFT | ~6.9 - 7.4 kcal/mol | Quantifies the energy penalty for desolvating the amine headgroup upon binding. mit.edu |

These values are for model systems and illustrate the types of energetic data that can be obtained from predictive modeling.

Biocatalysis and Biotransformation Pathways of 1 Aminoheptadecane

Microbial Degradation Pathways Involving 1-Aminoheptadecane as a Metabolite

Microbial degradation is a key process in which microorganisms break down complex organic compounds into simpler substances. libretexts.org In some instances, this process can lead to the formation of long-chain aliphatic amines. Research has identified this compound as an intermediate metabolite in the biodegradation pathway of the pesticide fipronil (B1672679). frontiersin.orgresearchgate.net

A study investigating the degradation of fipronil by a bacterial mixture (designated FM) isolated from rice paddy soil proposed a pathway where fipronil is transformed into several byproducts. frontiersin.orgresearchgate.net One of the identified transformation products was a derivative of a C17 amine, suggesting the formation of this compound during the metabolic breakdown of the pesticide. frontiersin.orgresearchgate.net This indicates that specific microbial consortia possess the enzymatic machinery to cleave the fipronil molecule, resulting in various smaller compounds, including the 17-carbon backbone of this compound.

The general process of microbial degradation of complex pollutants often involves initial enzymatic attacks that cleave the molecule into smaller, more manageable fragments. nih.govnih.gov These fragments then enter various metabolic pathways within the microbial cells to be further broken down. nih.gov The appearance of this compound as a metabolite suggests it is one such fragment in the multi-step degradation of fipronil.

Identification and Characterization of Microbial Metabolites and Intermediate Compounds

In the context of fipronil degradation by a microbial consortium (FM), several intermediate compounds have been identified alongside the derivative of this compound. The analysis of the degradation pathway revealed a complex mixture of metabolites, highlighting the multiple transformation steps involved.

One proposed pathway shows fipronil being directly transformed into compounds including 1-Aminononadecane, N-trifluoroacetyl- , Heptadecanenitrile (B7822307) , and 2-hexadecanol . frontiersin.orgresearchgate.net The presence of both a C17 nitrile (heptadecanenitrile) and a C17 alcohol (2-hexadecanol) alongside a long-chain amine derivative strongly points to the breakdown of fipronil into a C17 aliphatic chain. While the source identifies the amine as a C19 derivative ("1-Aminononadecane, N-trifluoroacetyl-"), the concurrent identification of C17 compounds suggests that a 17-carbon amine, this compound, is the likely intermediate which is subsequently detected in a derivatized form.

The following table summarizes the key metabolites identified in one of the proposed degradation pathways of fipronil by the microbial consortium FM.

Data derived from a study on fipronil degradation. frontiersin.orgresearchgate.net

Enzymatic Mechanisms Involved in the Biological Production or Transformation of Long-Chain Amines

The biological production and transformation of long-chain amines are mediated by specific classes of enzymes. While the degradation of this compound itself is not extensively detailed, the enzymatic synthesis of similar long-chain amines provides insight into the types of reactions involved, which are often reversible. Key enzymes in these pathways include transaminases (TAs), dehydrogenases, and reductases. researchgate.netresearchgate.net

Transaminases (TAs) , particularly amine transaminases, are crucial for the synthesis of chiral amines. acs.org They catalyze the transfer of an amino group from an amino donor (like an amino acid or another amine) to a ketone or aldehyde substrate, producing a new amine. acs.orgresearchgate.net The reverse reaction, deamination, is also possible. In the context of producing long-chain amines, a cascade reaction can start from a fatty acid. researchgate.net

A typical enzymatic cascade for producing a long-chain amine from a fatty acid might involve:

Hydratase: Introduces a hydroxyl group onto the fatty acid chain (e.g., converting oleic acid to 10-hydroxyoctadecanoic acid). researchgate.net

Alcohol Dehydrogenase (ADH): Oxidizes the hydroxyl group to a ketone (e.g., converting 10-hydroxyoctadecanoic acid to 10-oxooctadecanoic acid). researchgate.netresearchgate.net

Amine Transaminase (ATA): Catalyzes the reductive amination of the ketone to an amine (e.g., converting 10-oxooctadecanoic acid to 10-aminooctadecanoic acid). researchgate.netresearchgate.net

Decarboxylase: Removes the carboxyl group to yield the final long-chain amine (e.g., converting 10-aminooctadecanoic acid to 9-aminoheptadecane). researchgate.netresearchgate.net

The following table outlines the enzymes and their roles in these biocatalytic cascades.

Information based on studies of enzymatic synthesis of long-chain amines. researchgate.netresearchgate.netresearchgate.net

These enzymatic processes are highly specific and can be combined in one-pot cascade reactions to efficiently produce long-chain amines from renewable sources like fatty acids. researchgate.net The transformation of this compound in a microbial cell would likely involve the reversal of these steps, starting with deamination by a transaminase or oxidation by an amine oxidase.

Role of this compound in Bioremediation Processes (e.g., Pesticide Degradation)

Bioremediation leverages biological organisms, primarily microbes, to break down and detoxify environmental pollutants. nih.gov The involvement of this compound in bioremediation is highlighted by its appearance as a metabolite during the breakdown of the phenylpyrazole pesticide, fipronil. frontiersin.orgresearchgate.net

The extensive use of pesticides in agriculture can lead to soil and water contamination, posing risks to ecosystems and human health. nih.govmdpi.com Developing bioremediation strategies using microorganisms that can degrade these persistent chemicals is a significant area of research. The identification of bacterial strains capable of degrading fipronil is a key step towards creating effective bioremediation solutions for contaminated agricultural sites. frontiersin.orgresearchgate.net

In a study, bacterial strains isolated from rice paddy soil demonstrated the ability to degrade fipronil, with a microbial mixture (FM) showing high efficiency. frontiersin.orgresearchgate.net The degradation pathway led to the formation of several metabolites, including a derivative of this compound, heptadecanenitrile, and 2-hexadecanol. frontiersin.orgresearchgate.net This demonstrates that the metabolic activity of these microbes can break the complex structure of fipronil into simpler, long-chain aliphatic compounds. The process, known as bioaugmentation, involves introducing these specialized microbes to a contaminated site to enhance the degradation of the target pollutant. frontiersin.orgresearchgate.net The study confirmed that bioaugmentation with these novel bacterial strains significantly increased the degradation rates of fipronil in paddy soils. frontiersin.orgresearchgate.net

The role of this compound in this process is that of a transient intermediate. It is a product of the initial breakdown of fipronil and is likely further metabolized by the microbial consortium into smaller molecules that can be integrated into central metabolic pathways, ultimately leading to mineralization (conversion to CO2 and water). nih.gov

Mechanistic Interactions of 1 Aminoheptadecane with Biological Systems and Advanced Materials

Interactions with Lipid Bilayers and Biological Membranes

The long, 17-carbon alkyl chain of 1-aminoheptadecane gives it a strong hydrophobic character, while the terminal amine group provides a hydrophilic head. This amphiphilic nature dictates its interaction with lipid bilayers, the fundamental structure of biological membranes. The hydrophobic tail readily inserts into the hydrophobic core of the lipid bilayer, while the polar amine group can interact with the polar head groups of the phospholipids (B1166683) and the surrounding aqueous environment. nih.gov

Influence on Membrane Fluidity and Structural Integrity

The insertion of this compound into the lipid bilayer can significantly influence the membrane's physical properties. The long, saturated alkyl chain can increase the packing density of the surrounding lipid acyl chains, leading to a decrease in membrane fluidity. numberanalytics.comfiveable.me This effect is more pronounced at lower temperatures, where the membrane is already in a more ordered state. Conversely, at higher temperatures, the presence of the long-chain amine might disrupt the ordered packing of phospholipids, potentially increasing fluidity. numberanalytics.comharvard.edu

The structural integrity of the membrane can also be affected. At high concentrations, the intercalation of this compound molecules can disrupt the bilayer structure, leading to increased permeability or even membrane lysis. This is due to the "wedge" shape of the molecule, with a small polar head and a bulky hydrophobic tail, which can create packing defects in the bilayer.

Table: Factors Influencing Membrane Fluidity

| Factor | Effect on Fluidity | Mechanism |

| Temperature | Increases with higher temperature | Increased kinetic energy of lipid molecules allows for more movement. fiveable.me |

| Fatty Acid Saturation | Decreases with more saturated fatty acids | Straight chains of saturated fatty acids allow for tighter packing. fiveable.me |

| Fatty Acid Chain Length | Decreases with longer fatty acid chains | Increased van der Waals interactions between longer chains lead to less movement. harvard.edu |

| Cholesterol | Acts as a fluidity buffer | At high temperatures, it restrains lipid movement; at low temperatures, it prevents tight packing. numberanalytics.comharvard.edu |

Modulation of Membrane Protein Functionality

Membrane proteins are crucial for various cellular functions, and their activity is highly dependent on the surrounding lipid environment. nih.govnih.gov By altering membrane fluidity and thickness, this compound can indirectly modulate the function of these proteins. frontiersin.org For instance, changes in membrane fluidity can affect the conformational changes required for the activity of ion channels and transporters. mdpi.com

Furthermore, the amine group of this compound can directly interact with charged or polar residues on the transmembrane or juxtamembrane domains of proteins. nih.gov This interaction can lead to changes in protein conformation and function. For example, the binding of long-chain amines can alter the activity of certain G-protein coupled receptors (GPCRs) by stabilizing specific conformational states. nih.gov

Fundamental Principles of this compound in Drug Delivery System Design (mechanistic aspects related to amphiphilicity)

The amphiphilic nature of this compound makes it a candidate for use in drug delivery systems. Its ability to self-assemble in aqueous environments to form micelles or vesicles allows for the encapsulation of hydrophobic drugs within the hydrophobic core, while the hydrophilic amine groups form a stabilizing outer shell. rsc.org This encapsulation can enhance the solubility and bioavailability of poorly water-soluble drugs. nih.gov

The primary amine group can also be functionalized, allowing for the attachment of targeting ligands or polyethylene (B3416737) glycol (PEG) chains. Targeting ligands can direct the drug delivery system to specific cells or tissues, while PEGylation can increase the circulation time of the system in the body by reducing clearance by the immune system.

The interaction of this compound-based delivery systems with cell membranes is a key aspect of their mechanism. The hydrophobic tail can facilitate the fusion of the delivery vehicle with the cell membrane, leading to the release of the encapsulated drug into the cytoplasm. This process is driven by the favorable energetic interactions between the hydrophobic components of the delivery system and the lipid bilayer. nih.gov

Mechanistic Studies of Antifungal Properties of this compound and its Derivatives

While specific mechanistic studies on the antifungal properties of this compound are not extensively detailed in the provided search results, general principles of long-chain amine antifungal activity can be inferred. The primary mechanism is believed to be the disruption of the fungal cell membrane. nih.gov The long hydrophobic chain of this compound can insert into the fungal membrane, disrupting the lipid packing and increasing membrane permeability. nih.gov This can lead to the leakage of essential cellular components and ultimately cell death.

Studies on derivatives of similar compounds, such as 1,2,4-triazole (B32235) derivatives, have shown that the introduction of specific functional groups can enhance antifungal activity. pharmj.org.ua For example, the introduction of halogen atoms to related structures has been shown to be crucial for good antifungal activity against various plant pathogenic fungi. nih.govmdpi.com This suggests that derivatives of this compound could be synthesized to target specific fungal membrane components or enzymes.

Role as a Surfactant or Capping Agent in Nanocrystal Synthesis

In the realm of materials science, this compound serves as a crucial surfactant or capping agent in the synthesis of nanocrystals. researchgate.netmdpi.com Capping agents are molecules that bind to the surface of growing nanocrystals, controlling their size, shape, and preventing aggregation. researchgate.netmdpi.com The long alkyl chain of this compound provides steric hindrance, preventing the nanocrystals from coming into close contact and fusing. researchgate.net

Influence on Nanocrystal Shape Control and Facet Stabilization (e.g., {100} facets)

The selective binding of capping agents to specific crystallographic facets is a key strategy for controlling the final shape of nanocrystals. nih.gov The amine headgroup of this compound can selectively bind to certain crystal facets, slowing down their growth rate relative to other facets. This differential growth leads to the formation of specific nanocrystal shapes.

For instance, in the synthesis of rhodium-nickel (Rh2Ni) nanocrystals, this compound has been shown to facilitate the stabilization of the {100} facets. rsc.org This leads to the preferential growth of nanocubes, which are enclosed by {100} facets. rsc.org The mechanism involves the strong adsorption of the amine group onto the {100} surface, which lowers the surface energy of these facets and directs the crystal growth. rsc.org By controlling the concentration of this compound and other reaction parameters, the shape of the nanocrystals can be tuned from cubes to truncated octahedra and octahedra. rsc.org

Stabilization Mechanisms in Nanomaterial Synthetic Processes

The synthesis of nanoparticles with controlled size, shape, and stability is a cornerstone of nanotechnology. This compound plays a crucial role as a capping and stabilizing agent in these synthetic processes. Its mechanism of action is primarily driven by its molecular structure and chemical properties.

Long-chain primary alkylamines, such as this compound, are widely utilized in the formation and stabilization of nanoparticles due to their low toxicity and ease of use. ijrps.com The primary amine head acts as a hydrophilic group, while the long hydrocarbon tail provides a hydrophobic character. ijrps.com This amphiphilic nature allows this compound to adsorb onto the surface of newly formed nanoparticles, preventing their aggregation and controlling their growth. ijrps.com

A notable example of this compound's role in nanomaterial synthesis is in the co-reduction method for producing rhodium-nickel (Rh2Ni) nanocrystals of various shapes, including octahedral, truncated octahedral, and cubic forms. rsc.orgrsc.org In this high-temperature synthesis, carried out in a solution containing margaric acid, this compound is proposed to act as a capping agent. rsc.orgrsc.org The mechanism involves the selective adsorption of this compound onto specific crystallographic facets of the growing nanocrystals. For instance, in the formation of Rh2Ni nanocubes, this compound is believed to lower the surface energy of the {100} facets, thereby stabilizing them and promoting the cubic morphology. rsc.org This selective binding is a key factor in controlling the final shape and, consequently, the catalytic properties of the nanocrystals. rsc.orgrsc.org

The stabilization mechanism can be further understood by considering the general principles of nanoparticle stabilization by surfactants. The adsorption of this compound onto the nanoparticle surface creates a protective layer. The long, hydrophobic heptadecyl chains extend into the solvent, providing steric hindrance that prevents the nanoparticles from coming into close contact and agglomerating, a phenomenon known as Ostwald ripening. ijrps.com This stabilization is crucial for maintaining a monodisperse size distribution and the long-term stability of the colloidal nanoparticle solution. ijrps.com

Table 1: Role of this compound in Nanoparticle Synthesis

| Feature | Role of this compound | Mechanism | Reference |

| Function | Capping and Stabilizing Agent | Adsorption onto nanoparticle surface | ijrps.com |

| Shape Control | Directs morphology of nanocrystals | Selective adsorption to specific crystal facets | rsc.orgrsc.org |

| Stabilization | Prevents aggregation and Ostwald ripening | Steric hindrance from the long alkyl chain | ijrps.com |

Mechanistic Studies of Surface Adsorption Phenomena for Corrosion Inhibition (e.g., chemisorption on metal surfaces)

The ability of organic molecules to inhibit the corrosion of metals is of immense industrial importance. This compound, also known as heptadecylamine, is recognized for its potential as a corrosion inhibitor, particularly in acidic environments. cymitquimica.comvulcanchem.com The primary mechanism of corrosion inhibition by this compound involves its adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The adsorption process can occur through two main mechanisms: physisorption and chemisorption.

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the primary amine group of this compound can be protonated to form a cation (R-NH3+). This cation can then be electrostatically attracted to a negatively charged metal surface (at potentials negative to the potential of zero charge).

Chemisorption: This involves the formation of a coordinate-type bond between the lone pair of electrons on the nitrogen atom of the amine group and the vacant d-orbitals of the metal atoms on the surface. This type of interaction is generally stronger and more stable than physisorption.

The effectiveness of long-chain amine inhibitors generally increases with the length of the alkyl chain due to stronger van der Waals forces between the adjacent hydrocarbon chains, leading to a more compact and stable protective film.

Table 2: Proposed Corrosion Inhibition Mechanisms of this compound

| Adsorption Type | Interacting Groups | Nature of Interaction | Resulting Protective Action |

| Physisorption | Protonated amine (R-NH3+) and negatively charged metal surface | Electrostatic attraction | Initial adhesion to the surface |

| Chemisorption | Lone pair of electrons on the nitrogen atom and vacant d-orbitals of the metal | Coordinate bond formation | Stronger, more stable adsorption |

| Hydrophobic Effect | Long heptadecyl chains | Van der Waals forces between adjacent chains | Formation of a dense, water-repellent barrier |

Integration into Polymeric and Composite Material Systems

The integration of functional molecules like this compound into polymeric and composite materials can significantly enhance their properties and open up new applications. The long alkyl chain and the reactive primary amine group of this compound are key to its utility in this area.

One of the primary ways this compound can be integrated into composites is by modifying the surface of filler materials, such as clays (B1170129) or nanoparticles, before they are incorporated into a polymer matrix. This surface modification is crucial for improving the compatibility between the hydrophilic filler and the often hydrophobic polymer matrix.

For example, long-chain alkylamines are used to functionalize montmorillonite (B579905) (MMT) clays. nist.gov The alkylammonium ions, formed by the protonation of the amine, can replace the sodium ions in the clay galleries through a cation exchange process. nist.gov The long alkyl chains of the amine then push apart the aluminosilicate (B74896) layers of the clay, a process known as intercalation. nist.gov This increased spacing allows for easier penetration of polymer monomers and curing agents between the clay layers, leading to better dispersion of the filler within the polymer matrix and improved mechanical properties of the final composite. nist.gov

Similarly, long-chain alkylamines have been grafted onto the surface of graphene oxide (GO) to improve its dispersion in a polypropylene (B1209903) matrix. researchgate.net The amine groups can react with the carboxylic acid and epoxy groups on the GO surface, creating a strong interfacial bond. researchgate.net The long alkyl chains enhance the hydrophobicity of the GO, making it more compatible with the nonpolar polymer. This leads to improved crystallization characteristics, as well as enhanced mechanical and electrical properties of the resulting nanocomposite. researchgate.net

This compound can also be directly incorporated into polymer structures. For instance, long-chain aliphatic amines can be used in the amidification of cellulose (B213188) nanocrystals to attach long aliphatic chains, thereby increasing their hydrophobicity and compatibility with polymer matrices. diva-portal.org

The integration of this compound or similar long-chain amines into polymer composites generally leads to:

Improved Interfacial Adhesion: The amine group can form covalent or strong hydrogen bonds with the polymer matrix or filler, while the long alkyl chain can entangle with the polymer chains.

Enhanced Filler Dispersion: Surface modification of fillers with this compound reduces their tendency to agglomerate within the polymer matrix.

Tailored Mechanical Properties: Improved interfacial adhesion and filler dispersion typically result in higher tensile strength, modulus, and toughness of the composite material. nist.gov

Modified Surface Properties: The incorporation of the hydrophobic heptadecyl chain can alter the surface energy and wettability of the composite material.

Q & A

Q. What safety protocols should be followed when handling 1-Aminoheptadecane in laboratory settings?

Researchers must use impervious gloves, safety goggles, and protective clothing to avoid skin/eye contact. Local exhaust ventilation or closed systems should be installed to minimize inhalation risks. Contaminated gloves must be removed without touching outer surfaces and disposed of according to laboratory waste protocols. Safety showers and eyewash stations must be accessible .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy confirms molecular structure, while Infrared (IR) spectroscopy identifies functional groups. Mass spectrometry (MS) determines molecular weight, and High-Performance Liquid Chromatography (HPLC) assesses purity. Detailed spectral data and retention times should be cross-referenced with literature values. Physical properties (e.g., melting point) must also be reported .

Q. How should researchers document experimental procedures to ensure reproducibility?

Methods must specify reagent sources (e.g., CAS numbers), instrument calibration details (e.g., NMR frequency, HPLC column type), and reaction conditions (temperature, solvent ratios). Raw data (e.g., chromatograms, spectra) should be archived, and statistical analyses (e.g., error margins) included. Follow journal guidelines for supplementary materials to avoid overcrowding main text .

Q. What are the recommended methods for synthesizing this compound with high purity?

A typical synthesis involves alkylation of heptadecane derivatives with ammonia under controlled pH and temperature. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) ensures >98% purity. Monitor reactions with Thin-Layer Chromatography (TLC) and validate purity via melting point analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties of this compound?

Replicate experiments under standardized conditions (e.g., solvent purity, temperature control) and validate methods using certified reference materials. Cross-check results with multiple techniques (e.g., differential scanning calorimetry for thermal stability vs. computational modeling). Publish full datasets, including raw measurements and calibration curves, to enable meta-analyses .

Q. What experimental design considerations are critical when investigating this compound’s reactivity?

Use factorial design to isolate variables (e.g., solvent polarity, catalyst loading). Include negative controls (e.g., amine-free reactions) and positive controls (e.g., known reactive analogs). Statistical tools like ANOVA identify significant factors, while in-situ monitoring (e.g., FTIR) tracks intermediate formation. Pre-register hypotheses to minimize bias .

Q. What strategies mitigate by-product formation during this compound synthesis?

Optimize reaction stoichiometry to avoid excess alkylating agents. Use inert atmospheres (e.g., nitrogen) to prevent oxidation. Incorporate scavengers (e.g., molecular sieves) for water-sensitive steps. Real-time monitoring (e.g., GC-MS) allows early detection of side products, enabling mid-reaction adjustments .

Q. How should researchers address contradictory bioactivity data in studies involving this compound derivatives?

Q. What are best practices for presenting large datasets in publications?

Raw data (e.g., spectral files, chromatograms) should be deposited in open-access repositories (e.g., Zenodo). Summarize processed data in tables with clear headers (e.g., "Retention Time," "Peak Area"). Use appendices for extensive datasets, ensuring consistency in decimal places and units. Annotate outliers and justify exclusions .

Q. How can researchers ensure ethical reporting of negative or inconclusive results?

Disclose methodological limitations (e.g., instrument sensitivity) and sample size constraints. Compare findings with prior studies to contextualize discrepancies. Use platforms like preprint servers to share negative data, fostering collaborative troubleshooting. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for data transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.